Lipophilicity Advantage Over the Demethylated Analog: Higher cLogP Facilitates Blood-Brain Barrier and Membrane Penetration
The N-methyl substitution on the carboxamide nitrogen of 4-amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide increases its calculated logP relative to the demethylated secondary amide analog 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0). The target compound exhibits a cLogP of 0.5771, which is 0.34 log units higher than the comparator (cLogP = 0.2349) . This difference corresponds to an approximately 2.2-fold greater predicted partition into a hydrophobic phase, which can translate into enhanced passive membrane permeability and potential central nervous system (CNS) exposure .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.5771 |
| Comparator Or Baseline | 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0): cLogP = 0.2349 |
| Quantified Difference | ΔcLogP = +0.3422 (≈2.2-fold higher partition) |
| Conditions | Predicted cLogP values as reported by vendor computational chemistry modules (Leyan platform) |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS kinases, a higher cLogP within a favorable range (0.5–3) is often associated with improved cell permeability, making the target compound a more suitable starting point than its demethylated analog for designing brain-penetrant or membrane-permeable inhibitors.
